Octahydro-indolizine-6,7-diol

描述

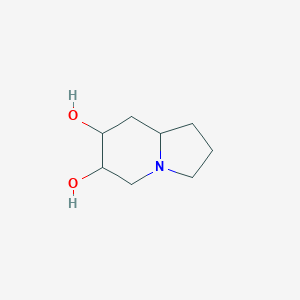

Octahydro-indolizine-6,7-diol is a heterocyclic compound that belongs to the indolizidine family. This compound is characterized by its unique structure, which includes a fused bicyclic system with two hydroxyl groups at the 6th and 7th positions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-6,7-diol typically involves multi-step procedures. One common method includes the bromination, reduction, and nucleophilic substitution of precursor compounds. For instance, the synthesis can start from 1-(2-quinolyl)-2-propen-1-ol, which undergoes a series of reactions to form the desired indolizidine derivative . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformations.

Industrial Production Methods: While detailed industrial production methods for octahydroindolizine-6,7-diol are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions: Octahydro-indolizine-6,7-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like halides and amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce alcohol derivatives with different stereochemistry.

科学研究应用

Pharmaceutical Applications

- Antimicrobial Agents : Research indicates that derivatives of octahydro-indolizine-6,7-diol can be synthesized to create potent antimicrobial agents. These compounds are particularly relevant in the fight against resistant bacterial strains and various parasitic infections. For instance, a patent describes methods for preparing derivatives that are effective against tuberculosis and other mycobacterial infections .

- Anticancer Activity : The compound has been explored for its potential in developing anticancer therapies. Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could be a scaffold for new anticancer drugs .

- HIV and Other Viral Infections : Some derivatives of this compound have demonstrated antiviral properties, particularly against HIV. This application is significant given the ongoing need for effective antiviral therapies .

Synthetic Applications

- Building Block for Complex Molecules : this compound serves as an important intermediate in the synthesis of various alkaloids and other complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .

- Synthesis of Indolizidine Alkaloids : The compound has been utilized in the synthesis of indolizidine alkaloids, which are known for their diverse biological activities. The synthetic routes often involve multi-step processes that highlight the compound's versatility as a precursor .

Case Study 1: Synthesis of Antimicrobial Derivatives

A recent study focused on synthesizing derivatives of this compound for use as antimicrobial agents. The researchers developed a series of compounds through a multi-step synthesis involving functionalization at the 6 and 7 positions of the indolizine ring. The resulting compounds were tested against various bacterial strains, with some exhibiting significant antibacterial activity.

Case Study 2: Anticancer Activity Evaluation

Another study evaluated the anticancer potential of this compound derivatives against several cancer cell lines. The researchers utilized cell viability assays to assess cytotoxicity and found that specific modifications to the diol structure enhanced its efficacy against cancer cells.

Data Tables

作用机制

The mechanism of action of octahydroindolizine-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the reduction of microbial activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the indolizidine derivative being studied.

相似化合物的比较

Octahydroindolizine-1,2-diol: Another indolizidine derivative with hydroxyl groups at different positions, known for its glycosidase inhibitory activity.

Octahydro-5,5-dimethylindolizin-7-amine: A derivative used in the pharmaceutical industry for its potential therapeutic applications.

Uniqueness: Octahydro-indolizine-6,7-diol is unique due to its specific hydroxylation pattern, which can influence its chemical reactivity and biological activity. The presence of hydroxyl groups at the 6th and 7th positions allows for distinct interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

生物活性

Octahydro-indolizine-6,7-diol is a compound belonging to the indolizidine family, which has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving indolizidine precursors. The synthesis often involves the reduction of indolizidine derivatives or the hydrolysis of epoxides derived from these compounds. For example, a recent study demonstrated that hydrolysis of certain indolizidine derivatives could yield diols with significant biological activities .

1. Antimonoamine Oxidase Activity

One of the notable biological activities of this compound is its inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In studies comparing various derivatives, this compound exhibited potent MAO inhibitory activity, surpassing that of established inhibitors like iproniazid . This suggests potential applications in treating mood disorders and neurodegenerative diseases.

3. Anticancer Potential

Some studies have explored the anticancer potential of indolizidine derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The exact efficacy of this compound in cancer models remains to be fully elucidated; however, preliminary results indicate promising activity against various cancer cell lines.

The biological activities associated with this compound are thought to arise from its ability to interact with specific enzymes and receptors:

- MAO Inhibition : By binding to the active site of MAO, this compound prevents the breakdown of neurotransmitters such as serotonin and dopamine, leading to increased levels in the synaptic cleft.

- Cytokine Modulation : Similar to swainsonine, it may enhance the release of cytokines from immune cells, promoting an immune response that could be beneficial in certain therapeutic contexts.

Case Studies

Several case studies have highlighted the potential therapeutic applications of indolizidine compounds:

- Neuroprotection : A study demonstrated that derivatives similar to this compound provided neuroprotective effects in animal models of Parkinson's disease by inhibiting MAO-B activity and reducing oxidative stress.

- Cancer Treatment : In vitro studies showed that indolizidine derivatives could induce apoptosis in breast cancer cells through caspase activation pathways.

属性

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-4-6-2-1-3-9(6)5-8(7)11/h6-8,10-11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIXLZROXRUTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C(CN2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552440 | |

| Record name | Octahydroindolizine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105343-56-4 | |

| Record name | Octahydroindolizine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。